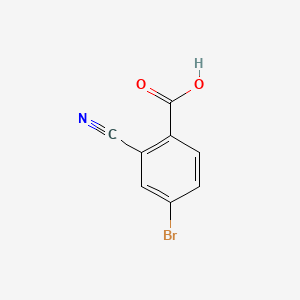

4-Bromo-2-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMVUDLKRUPTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310473 | |

| Record name | 4-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223434-16-9 | |

| Record name | 4-Bromo-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223434-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

4-Bromo-2-cyanobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a nitrile group, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 226.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1223434-16-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Data not available in search results. | - |

| Boiling Point | Data not available in search results. | - |

| Solubility | Data not available in search results. | - |

| pKa | Data not available in search results. | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the provided search results. However, standardized methods for substituted benzoic acids can be applied.

Generalized Protocol for pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To determine the pKa of this compound in an aqueous or mixed-solvent system.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Co-solvent (e.g., acetonitrile or ethanol), if required

-

pH meter with a calibrated glass electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a specific percentage of a co-solvent/water mixture.

-

Titration Setup: Place the solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the buret.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or non-linear regression analysis can be used.

Plausible Synthetic Pathway

While a specific synthesis route for this compound was not found, a plausible pathway can be inferred from the synthesis of structurally similar compounds, such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. A potential synthetic workflow starting from 2-Amino-4-bromobenzoic acid is illustrated below. This process involves a Sandmeyer reaction to introduce the cyano group.

Figure 1. Plausible synthesis of this compound.

4-Bromo-2-cyanobenzoic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid

This guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. It covers the chemical structure, IUPAC name, key physicochemical properties, a plausible experimental protocol for its synthesis, and its relevance in chemical synthesis.

Chemical Structure and Nomenclature

IUPAC Name: this compound

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a cyano group at position 2, and a bromine atom at position 4.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 1223434-16-9 | [1][2][3] |

| Molecular Formula | C8H4BrNO2 | [1][4] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| MDL Number | MFCD18390738 | [1] |

| SMILES | O=C(O)C1=CC=C(Br)C=C1C#N | [1] |

| InChI | InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | [4] |

| XLogP3 (Predicted) | 2.8 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 233 | [1] |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be adapted from methodologies reported for structurally similar compounds, such as the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester[5]. The following protocol outlines a potential two-step synthesis starting from 2-amino-4-bromobenzoic acid.

Step 1: Diazotization and Iodination to form 4-Bromo-2-iodobenzoic acid

This step involves the conversion of the amino group of 2-amino-4-bromobenzoic acid into a diazonium salt, which is subsequently displaced by an iodine atom.

-

Materials:

-

Procedure:

-

Dissolve 2-amino-4-bromobenzoic acid in the sulfuric acid solution in a reaction flask.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. A reaction should be evident.

-

Allow the reaction to proceed for 1-5 hours.[5]

-

After the reaction is complete, extract the product with ethyl acetate.

-

Wash the organic layer with a sodium carbonate solution.

-

Acidify the combined aqueous layers with hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude 4-bromo-2-iodobenzoic acid.

-

Step 2: Cyanation to form this compound

This step involves the displacement of the iodine atom with a cyano group.

-

Materials:

-

4-Bromo-2-iodobenzoic acid (from Step 1)

-

Copper(I) cyanide (CuCN) or another cyanide source

-

Organic solvent (e.g., N-methylpyrrolidone or N,N-dimethylformamide)[5]

-

Nitrogen gas

-

-

Procedure:

-

Dissolve the 4-bromo-2-iodobenzoic acid in the chosen organic solvent in a reaction flask.

-

Add the cyanide source to the solution.

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature may range from 60-120 °C.[5]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction time may be between 2-10 hours.[5]

-

Once the reaction is complete, cool the mixture and perform a suitable work-up, which may involve quenching the reaction, extraction, and purification by recrystallization or chromatography to yield this compound.

-

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development. It has been patented as a reagent in the preparation of amide compounds that act as inhibitors of matrix metalloproteinase-9 (MMP-9) production[2]. MMP-9 is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The ability to synthesize inhibitors for such enzymes highlights the importance of intermediates like this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. aablocks.com [aablocks.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 1223434-16-9 | 4637-9-0H | MDL MFCD18390738 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

4-Bromo-2-cyanobenzoic acid molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid for Researchers and Drug Development Professionals

This guide provides essential physicochemical data and a conceptual framework for the application of this compound, a key reagent in synthetic chemistry and drug discovery.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom and a cyano group on the benzoic acid backbone, making it a versatile building block for creating more complex molecules. The fundamental properties of this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C8H4BrNO2 | [1][2][3][4][5] |

| Molecular Weight | 226.03 g/mol | [2][3][4][5] |

| CAS Number | 1223434-16-9 | [1][2][3][4][5] |

Conceptual Experimental Workflow: Synthesis of a Novel Kinase Inhibitor

The following diagram outlines a representative workflow for the utilization of this compound in the synthesis of a hypothetical novel kinase inhibitor. This process highlights the compound's role as a starting material in a multi-step synthetic route common in drug discovery programs.

Caption: Synthetic pathway from this compound to a potential kinase inhibitor.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and vary by application, a general methodology for a key reaction, such as amide coupling, is provided below as an illustrative example.

Objective: To synthesize an N-aryl-4-bromo-2-cyanobenzamide from this compound and a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the substituted aniline (1.1 eq).

-

Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-bromo-2-cyanobenzamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Signaling Pathway Inhibition

The synthesized kinase inhibitor from the workflow above could potentially target a signaling pathway implicated in a disease state, such as cancer. The following diagram illustrates a simplified, hypothetical signaling cascade and the point of intervention by the inhibitor.

Caption: Inhibition of a hypothetical kinase signaling pathway by a novel compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-cyanobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-cyanobenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining its solubility. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. The presence of a polar carboxylic acid group, a moderately polar cyano group, and a nonpolar bromophenyl group suggests a nuanced solubility profile.[3] The molecule's polarity indicates that it will likely exhibit greater solubility in polar solvents.[3][4]

| Property | Value |

| CAS Number | 1223434-16-9 |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Typically a solid at room temperature |

| Predicted XLogP3 | 2.8 |

This data is compiled from various chemical suppliers and databases.[5][6]

Theoretical Solubility Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][7] For this compound, this principle suggests:

-

Polar Solvents: Due to the presence of the carboxylic acid and cyano functional groups, which can participate in hydrogen bonding and dipole-dipole interactions, the compound is expected to be more soluble in polar solvents such as alcohols (e.g., methanol, ethanol) and other polar aprotic solvents (e.g., DMSO, DMF).[3]

-

Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like hexane and toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

-

pH-Dependent Solubility: The carboxylic acid moiety means that the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane | ||||

| Water (pH 7) |

Experimental Protocol for Solubility Determination: Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[8] A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1223434-16-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Khan Academy [khanacademy.org]

- 5. CAS 1223434-16-9 | 4637-9-0H | MDL MFCD18390738 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. aablocks.com [aablocks.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4-Bromo-2-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2-cyanobenzoic acid (CAS No. 1223434-16-9; Molecular Formula: C₈H₄BrNO₂). Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and analogous experimental data from structurally related compounds, namely 4-bromobenzoic acid and 4-cyanobenzoic acid, to offer a reliable reference for its characterization.

Predicted and Analogous Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from a combination of predictive models and experimental data from closely related molecules.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~10-13 | Broad singlet, acidic proton of the carboxylic acid.[1][2] |

| ~7.5-8.5 | Multiplet, aromatic protons. The exact shifts and coupling patterns will depend on the specific electronic environment created by the bromo and cyano groups. | |

| ¹³C | ~165-170 | Carboxylic acid carbonyl carbon.[3] |

| ~115-120 | Cyano group carbon.[3] | |

| ~120-140 | Aromatic carbons. The carbon attached to the bromine will be in the lower end of this range, while the carbons adjacent to the electron-withdrawing groups will be shifted downfield. |

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C≡N (Nitrile) | 2220-2260 | Sharp, Medium to Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-Br | 500-600 | Medium to Strong |

Table 3: Predicted Mass Spectrometry (MS) Data [4]

| Ion/Adduct | Predicted m/z | Notes |

| [M] | 224.94309 | Molecular ion. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity is expected at m/z 226.94104.[5][6][7] |

| [M-H]⁻ | 223.93526 | Deprotonated molecule. |

| [M+H]⁺ | 225.94982 | Protonated molecule. |

| [M+Na]⁺ | 247.93176 | Sodium adduct. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

A larger sample quantity (20-50 mg) may be necessary.

-

Longer acquisition times and a greater number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[8]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for polar molecules and will likely yield the protonated or deprotonated molecular ion. Electron ionization (EI) can also be used, which will likely cause more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak(s) and fragment ion peaks. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[5][6][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. epa.gov [epa.gov]

Potential research areas for 4-Bromo-2-cyanobenzoic acid

An In-depth Technical Guide to the Potential Research Areas for 4-Bromo-2-cyanobenzoic Acid

Introduction

This compound (CAS No: 1223434-16-9) is a trifunctional aromatic compound that presents a significant opportunity for innovation across multiple scientific disciplines.[1][2] Its structure, featuring a carboxylic acid, a cyano group, and a bromine atom on a benzene ring, makes it a highly versatile scaffold for organic synthesis and the development of novel molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a valuable starting material for researchers in medicinal chemistry, materials science, and synthetic methodology development. This guide provides an in-depth exploration of the potential research avenues for this compound, offering insights into its synthetic utility, potential applications, and detailed experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for designing synthetic routes and understanding the molecule's behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 1223434-16-9 | [1][2] |

| Molecular Formula | C₈H₄BrNO₂ | [2][3] |

| Molecular Weight | 226.03 g/mol | [1][4] |

| Monoisotopic Mass | 224.94254 Da | [5] |

| Appearance | Solid (predicted) | |

| SMILES | O=C(O)C1=CC=C(Br)C=C1C#N | [3] |

| InChI Key | NZMVUDLKRUPTEC-UHFFFAOYSA-N | [5] |

| Predicted XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Potential Research Areas

The unique arrangement of reactive sites on this compound opens up several promising areas for research and development.

Medicinal Chemistry and Drug Development

The scaffold of this compound is particularly well-suited for the synthesis of biologically active molecules and enzyme inhibitors.

-

Scaffold for Enzyme Inhibitors: The molecule has been patented as a reagent for preparing amide compounds designed to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes, including cancer metastasis and inflammation.[1] This provides a strong rationale for its use in developing new inhibitors for this and other enzyme classes. Furthermore, the structural motifs present in many Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, can be accessed from substituted benzoic acids.[6][7] The functional groups of this compound allow for the construction of complex heterocyclic systems that are often key to the pharmacophore of PARP inhibitors.[6][8]

-

Fragment-Based Drug Discovery (FBDD): As a trifunctional molecule, it serves as an excellent starting point for creating libraries of small molecule fragments. Each functional group—the carboxylic acid, the cyano group, and the bromine atom—can be independently and selectively modified to generate a diverse set of derivatives for screening against various biological targets.

-

Development of Novel Therapeutics: The general class of cyanobenzoic acids is recognized for its role as a key intermediate in the production of pharmaceuticals.[9] Research can be directed towards synthesizing novel compounds targeting a range of diseases. For instance, modifying the core structure could lead to new agents for oncology, inflammatory diseases, or neurological disorders.

Advanced Organic Synthesis

The reactivity of each functional group can be harnessed to develop novel synthetic methodologies and construct complex molecular architectures.

-

Synthesis of Novel Heterocyclic Systems: The ortho-positioning of the cyano and carboxylic acid groups is ideal for cyclization reactions. This can be exploited to synthesize a variety of fused heterocyclic compounds, such as isoindolinones and phthalazinones, which are privileged structures in medicinal chemistry.

-

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 4-position, significantly expanding molecular diversity. Potential reactions include:

-

Suzuki Coupling: To form C-C bonds with boronic acids.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Heck Coupling: To introduce vinyl groups.

-

-

Derivatization of Functional Groups:

-

The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for linkage to various molecular fragments or polymers.

-

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing another point for derivatization.

-

Materials Science

Cyanobenzoic acid derivatives are known precursors in the synthesis of functional materials.[9]

-

Liquid Crystals and Polymers: Aromatic carboxylic acids are fundamental building blocks for liquid crystals and high-performance polymers.[9][10] The rigid core of this compound, combined with its potential for extensive derivatization, makes it an attractive candidate for creating novel materials with tailored electronic, thermal, or optical properties.

Experimental Protocols

The following are detailed methodologies for the synthesis and potential derivatization of this compound, based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is adapted from a Sandmeyer-type reaction used for analogous cyanobenzoic acid derivatives.[11][12] It involves the diazotization of an amino group followed by cyanation.

Step A: Diazotization of 2-Amino-4-bromobenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a 2 M solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

Step B: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.5 equivalents) and sodium cyanide (1.5 equivalents) in water.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step A to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Suzuki Cross-Coupling of this compound Methyl Ester

This protocol describes a typical Suzuki coupling reaction to illustrate the derivatization potential of the bromine atom. The carboxylic acid is first protected as a methyl ester.

Step A: Esterification

-

Dissolve this compound (1 equivalent) in methanol.

-

Add a catalytic amount of sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester, which can be used in the next step without further purification.

Step B: Suzuki Coupling

-

To a reaction vessel, add this compound methyl ester (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene and water) and a base such as sodium carbonate (2 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations of Research Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the research potential of this compound.

Caption: Synthetic versatility of this compound.

Caption: Proposed workflow for synthesis and derivatization.

Caption: Conceptual pathway of enzyme inhibition.

Conclusion

This compound is a molecule of considerable synthetic potential. Its trifunctional nature provides a rich platform for the development of novel compounds with applications spanning medicinal chemistry, organic synthesis, and materials science. The strategic combination of a reactive bromine atom suitable for cross-coupling, alongside ortho-cyano and carboxylic acid groups poised for heterocycle formation and further derivatization, marks it as a high-value building block. The research avenues and experimental protocols detailed in this guide are intended to serve as a foundational resource for scientists and researchers, enabling them to unlock the full potential of this versatile chemical scaffold.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1223434-16-9 | 4637-9-0H | MDL MFCD18390738 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. aablocks.com [aablocks.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 11. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives and analogs of 4-bromo-2-cyanobenzoic acid. This class of compounds has garnered interest in medicinal chemistry due to its potential as enzyme inhibitors, with applications in various disease areas. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Core Compound: this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₄BrNO₂. Its structure, characterized by a bromine atom at the 4-position and a nitrile group at the 2-position of the benzoic acid scaffold, provides a versatile platform for the synthesis of a variety of derivatives.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1223434-16-9

-

Molecular Formula: C₈H₄BrNO₂

-

Molecular Weight: 226.03 g/mol

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid group to form amides, esters, or other functional groups. A general approach to synthesizing amide derivatives is through the coupling of this compound with a desired amine.

General Experimental Protocol: Amide Synthesis

A general procedure for the synthesis of N-aryl-4-cyanobenzamides involves the reaction of 4-cyanobenzoyl chloride with a substituted aniline. While this protocol is for a closely related analog, it can be adapted for 4-bromo-2-cyanobenzoyl chloride.

Materials:

-

4-Cyanobenzoyl chloride (or 4-bromo-2-cyanobenzoyl chloride)

-

Substituted aniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Add TEA or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C.

-

In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

-

Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-aryl-4-cyanobenzamide.

Biological Activity and Potential Targets

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. One of the key putative targets is Matrix Metalloproteinase-9 (MMP-9).

Matrix Metalloproteinase-9 (MMP-9)

MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Upregulation of MMP-9 is associated with various pathological processes, including tumor invasion, metastasis, and inflammation. Therefore, inhibitors of MMP-9 are of significant interest as potential therapeutic agents.

Quantitative Data: A Closely Related Analog

| Compound | IC₅₀ ± SEM (µM) |

| 5a | 2.153 ± 0.05 |

| 5b | 1.984 ± 0.04 |

| 5c | 1.734 ± 0.03 |

| 5d | 1.469 ± 0.02 |

SEM: Standard Error of the Mean

These results demonstrate that bromo-substituted aromatic amides can exhibit potent enzyme inhibitory activity in the low micromolar range.[1]

Signaling Pathways

The potential inhibition of MMP-9 by this compound derivatives suggests their involvement in key signaling pathways related to cancer progression and inflammation.

MMP-9 in Cancer Metastasis

MMP-9 plays a crucial role in multiple stages of cancer metastasis, including local invasion, intravasation, extravasation, and colonization at distant sites. One of the key pathways through which MMP-9 is regulated and exerts its effects is the PI3K/AKT/Snail pathway.

References

Theoretical and Computational Insights into 4-Bromo-2-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Bromo-2-cyanobenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in current literature, this document leverages data from analogous substituted benzoic acids, brominated aromatic compounds, and cyanobenzoic acids to predict its structural, spectroscopic, and electronic properties. This guide outlines detailed methodologies for computational analysis, including Density Functional Theory (DFT) calculations and molecular docking, and presents expected quantitative data in structured tables. Visualizations of the molecular structure and a typical computational workflow are provided to facilitate a deeper understanding of the theoretical underpinnings relevant to the study of this compound and its potential applications in drug design and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety on a benzene ring, suggests a rich chemical profile with diverse possibilities for intermolecular interactions. Understanding the molecular geometry, electronic properties, and reactivity of this compound is crucial for its targeted application.

Computational chemistry serves as a powerful tool to elucidate these properties, offering insights that complement and guide experimental research.[1] Techniques such as Density Functional Theory (DFT) can predict molecular structures, vibrational frequencies, and electronic parameters with a high degree of accuracy.[2] Furthermore, molecular docking simulations can be employed to explore its potential as a ligand for biological macromolecules, a critical step in drug discovery.[3][4][5][6] This guide will explore the theoretical framework for studying this compound, drawing parallels from established research on structurally related molecules.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The presence of electron-withdrawing groups (bromo and cyano) and a hydrogen-bonding donor/acceptor (carboxylic acid) dictates its chemical behavior.

Predicted Physicochemical Properties

Based on its structure, several physicochemical properties can be predicted, which are crucial for applications in drug development.

| Property | Predicted Value | Reference |

| Molecular Formula | C8H4BrNO2 | [7][8] |

| Molecular Weight | 226.03 g/mol | [7][8] |

| XLogP3 | 2.8 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

Computational Modeling Methodologies

A robust computational approach to characterizing this compound would involve a combination of quantum chemical calculations and molecular modeling techniques.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for predicting the electronic structure and properties of molecules.[2][9][10]

-

Geometry Optimization: The initial 3D structure of this compound is drawn using molecular modeling software. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[11]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map.

Predicted Spectroscopic Data

Based on studies of similar molecules like 4-cyanobenzoic acid and 2-bromobenzoic acid, the following vibrational frequencies can be predicted.[11][12]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

| O-H stretch (Carboxylic acid) | ~3500-3300 (broad) | Characteristic broad peak due to hydrogen bonding. |

| C-H stretch (Aromatic) | ~3100-3000 | Multiple weak to moderate bands are expected. |

| C≡N stretch (Cyano) | ~2240-2230 | A strong, sharp absorption band.[12] |

| C=O stretch (Carboxylic acid) | ~1710-1680 | Strong absorption, its position is sensitive to dimerization. |

| C=C stretch (Aromatic) | ~1600-1450 | Multiple bands of varying intensity. |

| C-O stretch (Carboxylic acid) | ~1320-1210 | Strong band, often coupled with O-H in-plane bending. |

| C-Br stretch | ~700-500 | Generally a weak to moderate absorption. |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target. For instance, this compound has been patented as a reagent in the preparation of amide compounds that inhibit matrix metalloproteinase-9 (MMP-9).[13]

-

Preparation of Receptor and Ligand: The 3D structure of the target protein (e.g., MMP-9) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structure of this compound is prepared and its energy is minimized.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the receptor's active site. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Potential Applications in Drug Development

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific substitutions on this compound suggest several potential applications:

-

Enzyme Inhibition: As mentioned, derivatives have been investigated as MMP-9 inhibitors.[13] The carboxylic acid can form key hydrogen bonds or salt bridges in an active site, while the bromo and cyano groups can occupy hydrophobic pockets or form other specific interactions.

-

Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. The lipophilicity imparted by the bromine atom could enhance membrane permeability, potentially leading to improved antimicrobial activity.

-

Herbicide and Fungicide: Structurally related compounds like 4-Bromo-2-nitrobenzoic acid have been used as herbicides and fungicides.[14]

Conclusion

While direct experimental and computational studies on this compound are limited, a wealth of information from analogous compounds provides a strong foundation for predicting its properties and guiding future research. The theoretical and computational methodologies outlined in this guide, including DFT calculations and molecular docking, are powerful tools for characterizing this molecule at a fundamental level. The predicted structural, spectroscopic, and electronic properties suggest that this compound is a promising candidate for further investigation in the fields of drug discovery and materials science. This technical guide serves as a valuable resource for researchers embarking on the study of this and other similarly substituted benzoic acids.

References

- 1. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 1223434-16-9 | 4637-9-0H | MDL MFCD18390738 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. aablocks.com [aablocks.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. nbinno.com [nbinno.com]

Methodological & Application

Application Notes: Synthesis of 4-Bromo-2-cyanobenzoic Acid from 4-bromotoluene

Introduction

4-Bromo-2-cyanobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, featuring both a carboxylic acid and a cyano group on a brominated benzene ring, allows for a variety of subsequent chemical transformations. This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-bromotoluene.

Synthetic Strategy Overview

The synthesis of this compound from 4-bromotoluene is a multi-step process that involves the sequential modification of the functional groups on the aromatic ring. The overall synthetic pathway can be outlined as follows:

-

Nitration of 4-bromotoluene: The synthesis begins with the nitration of 4-bromotoluene to introduce a nitro group onto the aromatic ring, yielding 4-bromo-2-nitrotoluene.

-

Oxidation of the Methyl Group: The methyl group of 4-bromo-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, resulting in the formation of 4-bromo-2-nitrobenzoic acid.

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group to produce 2-amino-4-bromobenzoic acid.

-

Sandmeyer Reaction: The final step involves the conversion of the amino group to a cyano group via a Sandmeyer reaction, which furnishes the target molecule, this compound.[1][2]

This synthetic route is robust and allows for the preparation of the desired product with good overall yield and purity.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

Materials:

-

4-Bromotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 eq) to 0 °C in an ice bath.

-

Slowly add 4-bromotoluene (1.0 eq) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-bromotoluene in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-nitrotoluene.

Step 2: Synthesis of 4-Bromo-2-nitrobenzoic acid

Materials:

-

4-Bromo-2-nitrotoluene

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in a 2% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and add potassium permanganate (3.0 eq) portion-wise over 1-2 hours.

-

Continue to reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with a small amount of hot water.

-

If the filtrate is still colored, add a small amount of sodium sulfite to decolorize it.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

The product, 4-bromo-2-nitrobenzoic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight.

Step 3: Synthesis of 2-Amino-4-bromobenzoic acid

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, suspend 4-bromo-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a concentrated sodium hydroxide solution to precipitate the product.

-

Collect the 2-amino-4-bromobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

2-Amino-4-bromobenzoic acid

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (Caution: Highly Toxic)

-

Ice

Procedure:

-

Diazotization:

-

Suspend 2-amino-4-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. (Handle with extreme care in a fume hood).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and acidify with hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Mechanism of the Sandmeyer Reaction

Caption: Mechanism of the Sandmeyer reaction.

Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Bromotoluene | C₇H₇Br | 171.04 | - | -28 |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 85-95 | 43-45 |

| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 70-80 | 160-163 |

| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 80-90 | 218-220 |

| This compound | C₈H₄BrNO₂ | 226.03 | 60-75 | 205-208 |

Note: Yields are representative and may vary depending on reaction conditions and purification methods.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Concentrated acids and bases are corrosive and should be handled with care.

-

Potassium cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal plan in place.

-

Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-cyanobenzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structure, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing from commercially available starting materials. The described two-step synthesis involves a Sandmeyer reaction to introduce the cyano group, followed by an oxidation of a methyl group to the corresponding carboxylic acid.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile via Sandmeyer Reaction

This procedure is adapted from established methodologies for the Sandmeyer reaction.

Materials:

-

3-Bromo-4-aminotoluene

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Diatomaceous earth

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3-bromo-4-aminotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Warm the cyanide solution gently to ensure complete dissolution, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-methylbenzonitrile.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound via Oxidation

This procedure utilizes potassium permanganate to oxidize the methyl group of 4-bromo-2-methylbenzonitrile.

Materials:

-

4-Bromo-2-methylbenzonitrile

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

pH paper or pH meter

Procedure:

-

Oxidation:

-

To a solution of 4-bromo-2-methylbenzonitrile (1 equivalent) in water containing a base (e.g., sodium hydroxide or sodium carbonate), add potassium permanganate (approximately 2-3 equivalents) portion-wise with stirring.

-

Heat the mixture to reflux (approximately 100 °C) with continuous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction progress can be monitored by the disappearance of the permanganate color.

-

Continue refluxing for several hours until the reaction is complete (as indicated by the absence of the purple color).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a small amount of sodium bisulfite to quench any unreacted potassium permanganate and to dissolve the manganese dioxide precipitate.

-

Filter the hot solution through a pad of diatomaceous earth to remove any remaining manganese salts.

-

Cool the filtrate in an ice bath and acidify with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 2-3.

-

The desired product, this compound, will precipitate out of the solution as a solid.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | 4-Bromo-2-methylbenzonitrile (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₈H₆BrN | C₈H₄BrNO₂ |

| Molecular Weight | 196.05 g/mol | 226.03 g/mol |

| Typical Yield | 70-85% | 65-80% |

| Purity (by HPLC) | >98% | >99% |

| Appearance | Colorless to pale yellow solid | White to off-white solid |

| Melting Point | Not available | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | Not available | Predicted shifts: Aromatic protons in the range of 7.5-8.2 ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | Not available | Predicted shifts: Carboxylic acid carbon (~165-170 ppm), nitrile carbon (~115-120 ppm), aromatic carbons (~120-140 ppm). |

| IR (KBr, cm⁻¹) | Not available | Characteristic peaks: ~3300-2500 (O-H stretch of carboxylic acid), ~2230 (C≡N stretch), ~1700 (C=O stretch of carboxylic acid). |

| Mass Spec (ESI-) | Not available | [M-H]⁻ calculated for C₈H₃BrNO₂⁻: 223.94, 225.94 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the laboratory preparation of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-cyanobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become a cornerstone in modern organic synthesis, finding extensive applications in the pharmaceutical industry for the development of new drug candidates.[3] 4-Bromo-2-cyanobenzoic acid is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl groups, leading to the synthesis of novel compounds with potential biological activity. The resulting 2'-cyano-[1,1'-biphenyl]-4-carboxylic acid scaffold is of significant interest in medicinal chemistry.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.[4][5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained for similar bromobenzoic acid substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | >90 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (2:1) | 80 | 12 | ~80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | ~80-90 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 18 | ~75-85 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Condenser

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of amide bonds using 4-Bromo-2-cyanobenzoic acid, a valuable building block in the synthesis of diverse molecular entities for pharmaceutical and research applications. This document outlines common coupling methodologies, presents quantitative data for representative reactions, and includes detailed experimental procedures.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry. The coupling of a carboxylic acid with a primary or secondary amine is a fundamental transformation for the construction of peptides, small molecule drugs, and other biologically active compounds. This compound offers a scaffold with multiple functional groups that can be strategically employed in multi-step syntheses. The bromo substituent provides a handle for cross-coupling reactions, while the cyano group can be further elaborated or may contribute to the desired pharmacological profile of the target molecule.